N-アセチル-L-チロシン

概要

説明

N-アセチルチロシン, (dl)-異性体は、アミノ酸チロシンの誘導体です。アセチル化された形態であり、アセチル基がチロシン分子に結合していることを意味します。 この修飾はチロシンと比較してその溶解性を高め、静脈内栄養や栄養補助食品などの特定の用途に適しています .

科学的研究の応用

N-acetyltyrosine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other compounds.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Used in parenteral nutrition to provide a soluble form of tyrosine. .

Industry: Employed in the formulation of dietary supplements and pharmaceuticals.

作用機序

N-アセチルチロシンは、主に体内でのチロシンへの変換によってその効果を発揮します。脱アセチル化されると、チロシンはドーパミン、ノルエピネフリン、エピネフリンなどの神経伝達物質の合成に関与します。 これらの神経伝達物質は、気分調節、認知機能、ストレス反応において重要な役割を果たします .

生化学分析

Biochemical Properties

N-Acetyl-L-tyrosine plays a crucial role in the synthesis of dopamine and other hormones in the body . It provides the necessary building blocks for the production of enough dopamine, thereby influencing brain function . It is also a substrate for tyrosinase, leading to N-acetyl-l-DOPA and/or N-acetyl-dopaquinone .

Cellular Effects

N-Acetyl-L-tyrosine has been found to have various effects on cells. For instance, it has been associated with antiproliferative effects against cultured human breast cancer cells . It also supports higher levels of focus and cognitive function .

Molecular Mechanism

The mechanism of action of N-Acetyl-L-tyrosine involves its conversion into L-tyrosine, an amino acid with promising nootropic and stimulant effects . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response .

Temporal Effects in Laboratory Settings

It is known that a portion of ingested N-Acetyl-L-tyrosine turns into L-tyrosine

Dosage Effects in Animal Models

It is known that L-tyrosine, into which N-Acetyl-L-tyrosine is metabolized, can boost cognition, alertness, and memory in stressful and demanding situations .

Metabolic Pathways

N-Acetyl-L-tyrosine is involved in the biosynthesis and metabolism of the N-acylated aromatic amino acids . It is a member of the N-acyl amino acids (NA-AAs), a class within the fatty acid amide family .

Transport and Distribution

It is known that N-Acetyl-L-tyrosine is a substrate for tyrosinase, suggesting that it may be transported and distributed via enzymatic pathways .

Subcellular Localization

It is known that N-Acetyl-L-tyrosine is a substrate for tyrosinase, suggesting that it may be localized in areas where this enzyme is present .

準備方法

合成経路と反応条件

N-アセチルチロシンは、チロシンのアセチル化によって合成できます。このプロセスは、酢酸無水物とチロシンを、酢酸ナトリウムなどの塩基の存在下、制御された条件下で反応させることを含みます。 反応は通常室温で行われ、N-アセチルチロシンの形成をもたらします .

工業的製造方法

N-アセチルチロシンの工業的製造には、通常、ラボ合成と同様の試薬と条件を使用して大規模なアセチル化プロセスが含まれます。 このプロセスは、より高い収率と純度を実現するように最適化されており、化合物が医薬品および栄養基準を満たしていることを保証します .

化学反応の分析

反応の種類

N-アセチルチロシンは、次を含むさまざまな化学反応を起こします。

加水分解: アセチル基を加水分解してチロシンに戻すことができます。

酸化: フェノール性ヒドロキシル基を酸化してキノンを形成できます。

一般的な試薬と条件

加水分解: 酸性または塩基性条件は、アセチル基の加水分解を促進できます。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤は、フェノール基を酸化できます。

形成された主要な生成物

加水分解: チロシン

酸化: キノンおよびその他の酸化誘導体

置換: さまざまな置換チロシン誘導体

科学研究における用途

N-アセチルチロシンは、科学研究でいくつかの用途があります。

類似化合物との比較

類似化合物

L-チロシン: チロシンの非アセチル化形態。

N-アセチル-L-チロシン: N-アセチルチロシンのL-異性体。

N-アセチル-D-チロシン: N-アセチルチロシンのD-異性体

独自性

N-アセチルチロシン, (dl)-異性体は、L-チロシンと比較して、溶解性とバイオアベイラビリティが向上しているため、独自です。これにより、静脈内栄養や栄養補助食品などの特定の用途でより効果的になります。 アセチル化は、体への吸収と利用も向上させます .

特性

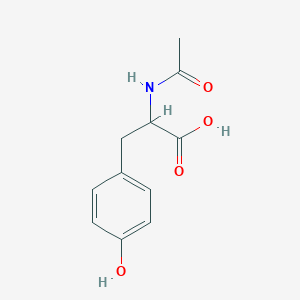

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859468 | |

| Record name | N-Acetyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-77-1, 537-55-3 | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

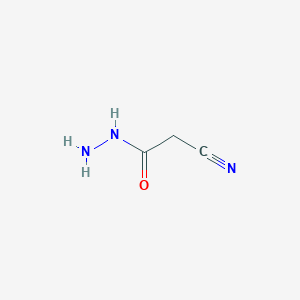

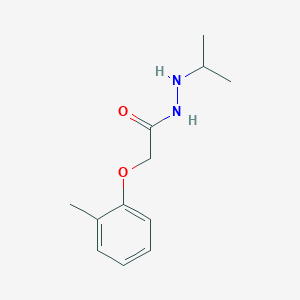

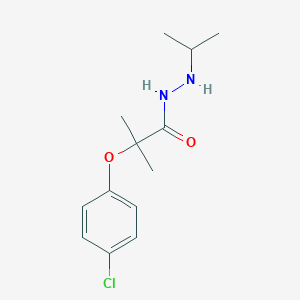

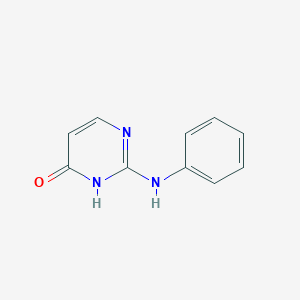

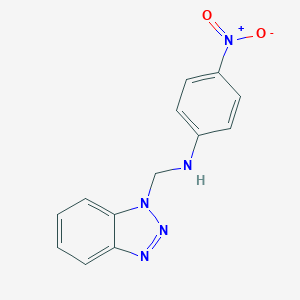

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B512036.png)

![ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B512038.png)

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)